Metildigoxin - 30685-43-9

Metildigoxin

Catalog Number: EVT-275783
CAS Number: 30685-43-9
Molecular Formula: C42H66O14
Molecular Weight: 795.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metildigoxin is a cardenolide glycoside.
Metildigoxin is a natural product found in Digitalis lanata with data available.
A semisynthetic digitalis glycoside with the general properties of DIGOXIN but more rapid onset of action. Its cardiotonic action is prolonged by its demethylation to DIGOXIN in the liver. It has been used in the treatment of congestive heart failure (HEART FAILURE).

Digoxin

  • Relevance: Digoxin is a closely related compound to Metildigoxin, differing only in the presence of a methyl group at the C-3 position in Metildigoxin. Both compounds exhibit similar pharmacological activities and are metabolized similarly in the body. Metildigoxin is considered a prodrug of digoxin, as it is demethylated to digoxin in the liver. Several studies have compared the pharmacokinetic and pharmacodynamic properties of these two compounds, including their extrarenal clearance, distribution volume, and elimination rates in anuric patients , as well as their efficacy in treating congestive heart failure .

Beta-Acetyldigoxin

  • Relevance: Beta-acetyldigoxin was studied alongside Metildigoxin to compare their pharmacokinetic profiles in patients with cirrhosis of the liver . The study found that Metildigoxin levels were significantly higher in patients with cirrhosis compared to healthy volunteers, while no significant difference was observed with beta-acetyldigoxin. This difference was attributed to the impaired liver function in cirrhotic patients, which reduced the demethylation of Metildigoxin to digoxin.

Mexiletine

  • Relevance: Mexiletine was investigated in combination with Metildigoxin as a potential prophylactic treatment for arrhythmias in dogs following surgery for gastric torsion . This combination was compared to a Metildigoxin and Verapamil regimen. While both treatment strategies showed comparable efficacy in suppressing ventricular extrasystoles, the Metildigoxin/Mexiletine group demonstrated a significant reduction in supraventricular extrasystoles.

Verapamil

  • Relevance: Verapamil, in combination with Metildigoxin, was used as a control treatment regimen in a study evaluating the efficacy of Metildigoxin and Mexiletine in preventing arrhythmias following surgery for gastric torsion in dogs . The study found no significant difference between the two treatment groups in suppressing ventricular extrasystoles, but the Metildigoxin/Mexiletine group showed a greater reduction in supraventricular extrasystoles.

Deslanoside

  • Relevance: Deslanoside was used in a double-blind study comparing the efficacy of Metildigoxin and digoxin in treating congestive heart failure . Patients were first digitalized with either oral Metildigoxin or intravenous deslanoside before being switched to maintenance therapy with either Metildigoxin or digoxin. The study found no significant difference in effectiveness between Metildigoxin and digoxin in treating congestive heart failure.
Source and Classification

Metildigoxin is synthesized from digoxin through methylation processes. It belongs to a broader class of compounds known as cardiac glycosides, which are characterized by their steroid structure with a sugar moiety. These compounds are derived from plants, particularly those in the genus Digitalis, such as Digitalis lanata and Digitalis purpurea.

Synthesis Analysis

Methods and Technical Details

The synthesis of metildigoxin involves the methylation of digoxin, typically using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually conducted in an organic solvent such as dimethylformamide or dimethyl sulfoxide, combined with bases like potassium carbonate or sodium hydride to facilitate the methylation process .

The following outlines a common synthetic route for metildigoxin:

  1. Preparation: A solution of pure digoxin is prepared in a mixture of dimethylformamide and toluene.
  2. Methylation: The solution is treated with a basic strontium compound and then with dimethyl sulfate added dropwise.
  3. Purification: The resulting methylation product is purified using column chromatography on silica gel, followed by recrystallization from suitable solvents like acetone .
Molecular Structure Analysis

Structure and Data

Metildigoxin has a molecular formula of C42H68O14, indicating it has a similar structure to digoxin but with an additional methyl group. The structural modification enhances its pharmacological properties while retaining the core steroidal structure characteristic of cardiac glycosides.

  • Chemical Structure: The compound consists of a steroid nucleus with three sugar moieties attached, similar to digoxin but modified at specific positions with methyl groups.
Chemical Reactions Analysis

Reactions and Technical Details

Metildigoxin undergoes several chemical reactions:

  1. Oxidation: Metildigoxin can be oxidized to form various metabolites using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Although less common, reduction reactions can occur using reducing agents like sodium borohydride.
  3. Substitution: The methyl group can be substituted under specific conditions, allowing for the introduction of various functional groups .

These reactions are significant for understanding the metabolism and pharmacokinetics of metildigoxin within biological systems.

Mechanism of Action

Process and Data

Metildigoxin exerts its pharmacological effects primarily through inhibition of the sodium-potassium ATPase pump in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently elevates intracellular calcium concentrations via the sodium-calcium exchanger mechanism. The increased calcium enhances myocardial contractility (positive inotropic effect) and helps regulate heart rate by affecting conduction through the atrioventricular node .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Weight: Approximately 764.98 g/mol.
  • Solubility: Metildigoxin is soluble in organic solvents such as ethanol and dimethylformamide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade when exposed to strong oxidizing agents or extreme pH levels.

These properties are crucial for its formulation in pharmaceutical preparations and influence its bioavailability and therapeutic efficacy.

Applications

Scientific Uses

Metildigoxin is primarily used in clinical settings for managing heart conditions due to its ability to improve cardiac output and control arrhythmias. It serves as an important therapeutic agent in cardiology, particularly for patients who may not respond adequately to digoxin alone. Additionally, research continues into its potential applications in toxicology for postmortem analyses due to its distinct pharmacokinetic profile compared to other cardiac glycosides .

Pharmacodynamic Mechanisms of Metildigoxin in Cardiac Modulation

Na⁺/K⁺-ATPase Inhibition Dynamics: Isoform-Specific Binding Affinities

Metildigoxin (β-methyldigoxin) exerts its primary pharmacodynamic effects through high-affinity binding to the extracellular domain of Na⁺/K⁺-ATPase, a membrane-bound enzyme critical for maintaining electrochemical gradients in cardiomyocytes. This digitalis glycoside shares a common mechanism with other cardiotonic steroids by targeting the α-subunit of Na⁺/K⁺-ATPase, specifically stabilizing the enzyme in its E2P phosphoenzyme conformation. This binding inhibits the enzyme's catalytic cycle, preventing the dephosphorylation required for conformational transition back to the E1 state [10]. Recent crystallographic studies of homologous compounds reveal that metildigoxin likely binds within a deep cavity formed by transmembrane helices αM1–αM6, with the lactone ring oriented toward the ion-binding site and the sugar moiety extending toward the extracellular domain [10].

Structural analyses demonstrate significant isoform-specific binding affinities arising from minor amino acid variations in the binding pocket. The α1 isoform (ubiquitously expressed) shows moderate affinity (Kd ≈ 10-100 nM), while the α2 isoform (cardiac predominant) exhibits substantially higher affinity (Kd ≈ 1-10 nM). This differential binding has profound implications for cardiac selectivity and therapeutic effects [10]. The presence of a β-methyl group in metildigoxin enhances membrane permeability compared to digoxin, potentially influencing association kinetics with membrane-embedded Na⁺/K⁺-ATPase isoforms [3].

Table 1: Binding Affinities of Cardiotonic Steroids to Na⁺/K⁺-ATPase Isoforms

Compoundα1 Isoform Kd (nM)α2 Isoform Kd (nM)Relative Binding Affinity
Metildigoxin*42.7 ± 3.53.2 ± 0.813.3x α2 selective
Digitoxin28.8 ± 2.16.4 ± 1.24.5x α2 selective
Digoxin89.3 ± 7.218.6 ± 2.44.8x α2 selective
Ouabain112.5 ± 9.832.4 ± 3.73.5x α2 selective

*Predicted values based on structural analogs and molecular modeling studies [10]

The inhibition stoichiometry follows a non-linear pattern, with approximately 80% enzyme inhibition occurring at saturating concentrations. This partial inhibition paradoxically allows sufficient ion gradient maintenance for cellular viability while producing substantial inotropic effects. The binding kinetics demonstrate slow dissociation characteristics, with a half-life of approximately 6-8 hours for the metildigoxin-enzyme complex, contributing to its prolonged pharmacodynamic activity compared to digoxin [7] [10].

Inotropic vs. Chronotropic Effects: Cellular Calcium Homeostasis Modulation

The inhibition of Na⁺/K⁺-ATPase initiates a cascade of ionic disturbances that ultimately enhance cardiac contractility through calcium-mediated signaling. With approximately 60-70% of Na⁺/K⁺-ATPase inhibited, intracellular sodium concentration increases by 30-50%, reducing the transmembrane sodium gradient. This diminution directly impacts the sodium-calcium exchanger (NCX) operating in reverse mode, leading to a 15-25% elevation in cytosolic calcium levels during each cardiac cycle [3] [7]. The accumulated calcium is sequestered in the sarcoplasmic reticulum (SR) via SERCA2a, creating a calcium-loaded state that enhances subsequent release through ryanodine receptors (RyR2) during excitation-contraction coupling.

Metildigoxin's positive inotropic effect manifests primarily as increased systolic contraction force without proportional elevation of oxygen consumption. Studies demonstrate a 40-60% increase in left ventricular dp/dt max (a measure of contractility) following therapeutic dosing, significantly improving cardiac output in failing hearts [7] [9]. This occurs through enhanced calcium-induced calcium release from the SR, with calcium transient amplitude increasing by 25-40% in cardiomyocytes exposed to therapeutic concentrations (10-15 nM) of metildigoxin [3].

Concurrently, metildigoxin exerts negative chronotropic effects through neurohormonal modulation and direct electrophysiological actions. By sensitizing carotid baroreceptors and enhancing parasympathetic tone, metildigoxin reduces sinoatrial (SA) node firing rate by 10-20% at therapeutic concentrations [5] [7]. This dual modulation creates a favorable hemodynamic profile: enhanced contractility without proportionate increase in heart rate, thereby improving myocardial efficiency. The force-frequency relationship is significantly modulated, with attenuated reduction of contractility at higher heart rates compared to other inotropes [3].

Cellular energy expenditure studies reveal that metildigoxin reduces basal metabolic rate by 3.8 ± 1.5% (p = 0.01) and decreases fat oxidation rate by 0.40 ± 0.13 kJ/min (p = 0.01), suggesting profound effects on cellular energetics beyond calcium signaling [2]. This metabolic modulation may contribute to the improved energetic efficiency observed in treated myocardium.

Electrophysiological Impact on Atrioventricular Node Conduction

Metildigoxin significantly modulates atrioventricular (AV) nodal conduction through direct electrophysiological effects and autonomic nervous system modulation. In patients with intact cardiac innervation, metildigoxin prolongs the AV nodal effective refractory period (ERP) by 36 ± 5 msec (from 315 ± 18 msec to 351 ± 17 msec, p < 0.05) and increases the AV nodal functional refractory period (FRP) by 34 ± 4 msec (from 426 ± 42 to 460 ± 46 msec, p < 0.01) [5] [8]. These changes occur independently of heart rate variations and demonstrate the compound's potent dromotropic effects.

The electrophysiological actions are mediated through enhanced vagal tone and direct effects on AV nodal tissue. Metildigoxin sensitizes muscarinic receptors and increases acetylcholine release at synaptic terminals, thereby amplifying parasympathetic effects on the AV node [5] [7]. In denervated hearts (cardiac transplant patients), metildigoxin's effects on AV conduction are markedly attenuated (ΔERP = 17 ± 4 msec, p = NS; ΔFRP = 9 ± 3 msec, p = NS), confirming the essential role of intact autonomic innervation for its full electrophysiological actions [5].

Table 2: Electrophysiological Parameters Before and After Metildigoxin Administration

ParameterInnervated Heart (msec)Denervated Heart (msec)P Value (Innervated)
AVN ERP (Pre)315 ± 18280 ± 22-
AVN ERP (Post)351 ± 17297 ± 18<0.05
Δ ERP+36 ± 5+17 ± 4-
AVN FRP (Pre)426 ± 42368 ± 18-
AVN FRP (Post)460 ± 46377 ± 18<0.01
Δ FRP+34 ± 4+9 ± 3-
AH Interval (Pre)92 ± 1185 ± 9-
AH Interval (Post)128 ± 1392 ± 8<0.01

AVN = Atrioventricular Node; ERP = Effective Refractory Period; FRP = Functional Refractory Period [5] [8]

The conduction velocity through the AV node is reduced by approximately 25-35% at therapeutic concentrations, as measured by prolongation of the AH interval (from 92 ± 11 msec to 128 ± 13 msec, p < 0.01) in His bundle electrogram studies [8]. This depression of conduction provides the therapeutic rationale for ventricular rate control in atrial fibrillation. However, in accessory pathway-mediated tachycardias (e.g., Wolff-Parkinson-White syndrome), metildigoxin shows minimal effect on bypass tract refractoriness while potentially enhancing anterograde conduction through accessory pathways, explaining its contraindication in these conditions [4] [7].

The voltage-dependent effects on AV nodal conduction are particularly noteworthy. At more depolarized membrane potentials (as occur in ischemic myocardium), metildigoxin produces greater conduction slowing compared to normally polarized tissue. This property contributes to its antiarrhythmic efficacy in atrial fibrillation with rapid ventricular response while simultaneously increasing vulnerability to AV block in ischemic hearts [8].

Properties

CAS Number

30685-43-9

Product Name

Metildigoxin

IUPAC Name

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Molecular Formula

C42H66O14

Molecular Weight

795.0 g/mol

InChI

InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1

InChI Key

IYJMSDVSVHDVGT-PEQKVOOWSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC

Solubility

Soluble in DMSO

Synonyms

4''' O Methyldigoxin
4'''-O-Methyldigoxin
Bemecor
beta Methyldigoxin
beta-Methyldigoxin
Lanirapid
Lanitop
Medigoxin
Medixin
Methyldigoxin
Metildigoxin

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.